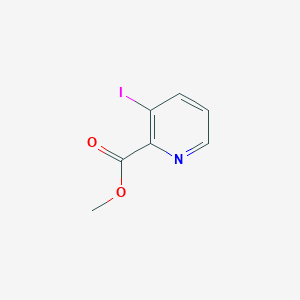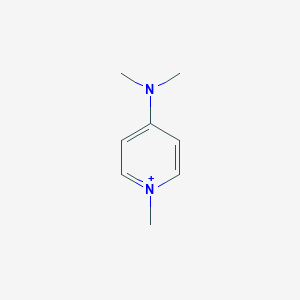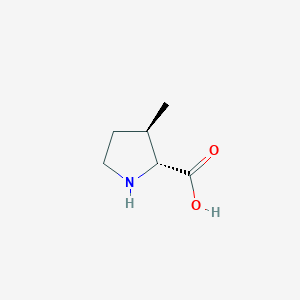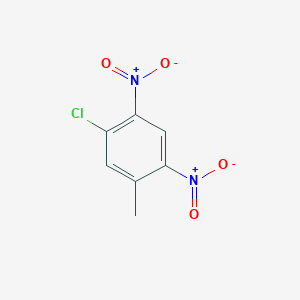
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid, also known as PTZ-343, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTZ-343 belongs to the thiazine class of compounds and is known to possess unique biochemical and physiological properties that make it a promising candidate for various research studies.
Mécanisme D'action
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its versatility in laboratory experiments. The compound can be used in a range of studies, including those focused on inflammation, cancer, and neurodegenerative diseases. However, one limitation of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. One area of interest is the compound's potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to better understand the compound's mechanism of action and its potential use in treating various diseases. Finally, the development of more effective methods for synthesizing 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid could help to facilitate its use in future research studies.
Méthodes De Synthèse
The synthesis of 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid involves the reaction of 2-phenylimino-thiazolidin-4-one with 3-phenethyl-2-bromoacetic acid followed by the addition of potassium carbonate. The resulting compound is then subjected to acid hydrolysis to yield 4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
5933-05-1 |
|---|---|
Nom du produit |
4-Oxo-3-phenethyl-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-oxo-3-(2-phenylethyl)-2-phenylimino-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3S/c22-17-13-16(18(23)24)25-19(20-15-9-5-2-6-10-15)21(17)12-11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,23,24) |
Clé InChI |
YBPTXUXIDZGPEX-UHFFFAOYSA-N |
SMILES |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)CCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)




![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)


